Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside
Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside
Brand Name:
Vulcanchem
CAS No.:
52554-28-6
VCID:
VC20793840
InChI:
InChI=1S/C12H18O8/c1-6(13)17-5-9-10(18-7(2)14)11(19-8(3)15)12(16-4)20-9/h9-12H,5H2,1-4H3/t9-,10-,11-,12?/m1/s1
SMILES:
CC(=O)OCC1C(C(C(O1)OC)OC(=O)C)OC(=O)C
Molecular Formula:
C12H18O8
Molecular Weight:
290.27 g/mol
Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside
CAS No.: 52554-28-6
Cat. No.: VC20793840
Molecular Formula: C12H18O8
Molecular Weight: 290.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52554-28-6 |
|---|---|
| Molecular Formula | C12H18O8 |
| Molecular Weight | 290.27 g/mol |
| IUPAC Name | [(2R,3R,4R)-3,4-diacetyloxy-5-methoxyoxolan-2-yl]methyl acetate |
| Standard InChI | InChI=1S/C12H18O8/c1-6(13)17-5-9-10(18-7(2)14)11(19-8(3)15)12(16-4)20-9/h9-12H,5H2,1-4H3/t9-,10-,11-,12?/m1/s1 |
| Standard InChI Key | RUSRQHXGPHZZNI-KBIHSYGRSA-N |
| Isomeric SMILES | CC(=O)OC[C@@H]1[C@H]([C@H](C(O1)OC)OC(=O)C)OC(=O)C |
| SMILES | CC(=O)OCC1C(C(C(O1)OC)OC(=O)C)OC(=O)C |
| Canonical SMILES | CC(=O)OCC1C(C(C(O1)OC)OC(=O)C)OC(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator